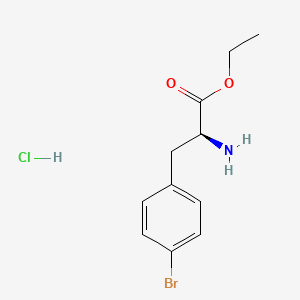![molecular formula C10H9N3O4 B3416900 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1000932-76-2](/img/no-structure.png)
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. However, its potential applications go beyond these conditions, and it has been the subject of extensive scientific research.
Wirkmechanismus
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid reduces the production of uric acid, which is the primary cause of gout and hyperuricemia.
Biochemical and Physiological Effects:
In addition to its effects on uric acid production, 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has been shown to have a variety of other biochemical and physiological effects. These include its ability to scavenge reactive oxygen species, reduce inflammation, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Allopurinol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and its effects are well-characterized. However, it also has limitations, including its potential for off-target effects and its narrow therapeutic window.
Zukünftige Richtungen
There are several directions for future research on 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential in the treatment of cardiovascular disease, particularly in the context of heart failure. Finally, there is interest in developing new xanthine oxidase inhibitors with improved efficacy and safety profiles.
Conclusion:
Allopurinol is a xanthine oxidase inhibitor that has been extensively studied for its potential applications in a variety of fields. Its effects on uric acid production are well-characterized, but it also has a variety of other biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it also has limitations, and there is interest in developing new xanthine oxidase inhibitors with improved efficacy and safety profiles.
Synthesemethoden
Allopurinol can be synthesized through a multistep process starting from 4-chloro-2-nitrophenol. The process involves several chemical reactions, including reduction, acetylation, and cyclization, and yields the final product in good yields.
Wissenschaftliche Forschungsanwendungen
Allopurinol has been extensively studied for its potential applications in a variety of fields. In addition to its use in the treatment of gout and hyperuricemia, it has been investigated for its potential in the treatment of cardiovascular disease, cancer, and neurodegenerative disorders.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves the condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile (1.0 g, 6.2 mmol) and ethyl acetoacetate (1.2 g, 9.3 mmol) in ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.0 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Add acetic acid (2 mL) to the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in water (20 mL) and adjust the pH to 7-8 with sodium hydroxide solution.", "Step 3: Heat the mixture to reflux for 4 hours and then cool to room temperature. Filter the solid and wash with water. Dry the product to obtain 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (1.0 g, 70%) as a yellow solid.", "Step 4: Dissolve the product in a mixture of water (10 mL) and hydrogen peroxide (10 mL, 30%) and heat the mixture to reflux for 2 hours. Cool the mixture to room temperature and filter the solid. Wash the solid with water and dry to obtain the final product (0.8 g, 80%) as a yellow solid." ] } | |
CAS-Nummer |
1000932-76-2 |
Produktname |
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Molekularformel |
C10H9N3O4 |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-12-7-5(8(14)13(2)10(12)17)3-4-6(11-7)9(15)16/h3-4H,1-2H3,(H,15,16) |
InChI-Schlüssel |
ISNFJIYLRSGGKX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |
Kanonische SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




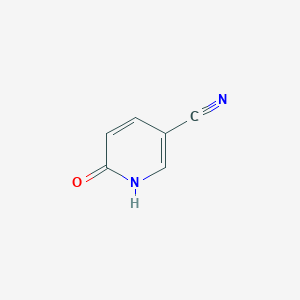
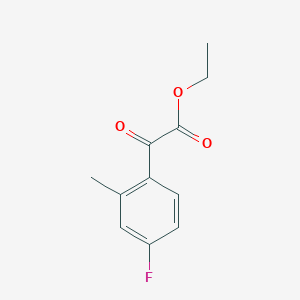

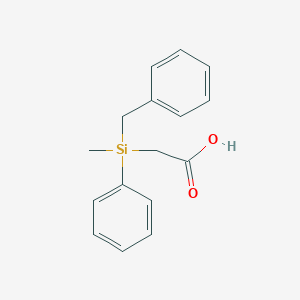
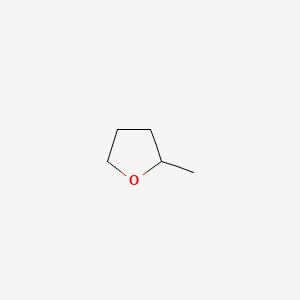
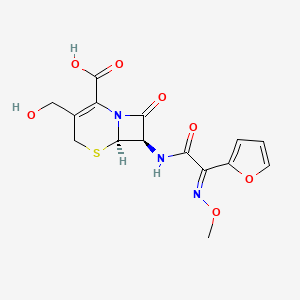
![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)
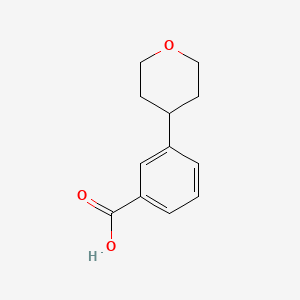
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3416878.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B3416881.png)
![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine](/img/structure/B3416884.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)
